N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;;/h2,4,6-7,9H,1,3,5H2,(H,10,11,12);2*1H/t7-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPXVKUSJFPCNR-KLXURFKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=NC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC2=NC=NC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride involves several stepsThe reaction conditions typically involve the use of solvents like ethanol and reagents such as sodium bicarbonate and hydrochloric acid . Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Kinase Inhibition
N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride has been investigated for its inhibitory effects on various kinases, particularly Protein Kinase B (PKB). The compound exhibits selective inhibition, which is crucial for developing targeted cancer therapies. In studies, it demonstrated a significant ability to inhibit PKB, which is involved in multiple signaling pathways related to cell growth and survival.
Case Study : A study highlighted that modifications of similar pyrimidine derivatives led to compounds with enhanced selectivity for PKB over closely related kinases, indicating the potential of pyrimidine-based compounds in cancer treatment .
Antitumor Activity
The compound's ability to modulate signaling pathways has been linked to antitumor activity. In vivo studies showed that derivatives of pyrimidine compounds could inhibit the growth of human tumor xenografts, suggesting that this compound may have therapeutic potential against specific types of cancer.
Data Table: Antitumor Activity of Pyrimidine Derivatives
Drug Design and Optimization
The fluorination of pyrimidine derivatives is a common strategy in drug design to enhance pharmacokinetic properties. This compound serves as a building block for synthesizing fluorinated compounds, which can improve metabolic stability and bioavailability.
Research Insight : The incorporation of fluorine atoms into drug candidates has been shown to affect their interaction with biological targets, potentially leading to improved efficacy and reduced side effects .
Mechanism of Action
The mechanism of action of N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets. Pyrimidine derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and other inflammatory mediators . This inhibition leads to a reduction in the production of pro-inflammatory compounds, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Counterparts
The (3S) enantiomer is often compared to its (3R) counterpart, N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride (CAS 1448850-68-7). Both share identical molecular formulas (C₈H₁₂N₄·2HCl ) and weights (164.21 g/mol ) but differ in stereochemistry, leading to distinct biological activities. For example, the (3S) isomer may exhibit higher binding affinity to specific enzyme pockets due to spatial compatibility .
| Property | (3S)-Isomer | (3R)-Isomer |
|---|---|---|
| CAS Number | 1389310-07-9 | 1448850-68-7 |
| Molecular Weight | 164.21 g/mol | 164.21 g/mol |
| Stereochemical Influence | Enhanced target selectivity | Reduced activity in some assays |
Substituted Derivatives
This substitution increases molecular weight to 305.13 g/mol and enhances lipophilicity and metabolic stability, making it valuable in agrochemical and material science research .
2.2.2 Methyl-Substituted Analogs The 6-methyl derivatives, such as 6-Methyl-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride (CAS 1448850-58-5) and its (3R) counterpart (CAS 1448850-52-9), add a methyl group to the pyrimidine ring.
Piperidine-Based Analogs
This change increases molecular complexity (MW: 267.76 g/mol) and is linked to applications in immunosuppressant therapies, such as Ritlecitinib development .
Key Research Findings
- Stereochemistry Matters : The (3S) configuration in the parent compound shows superior enzymatic inhibition in kinase assays compared to (3R) isomers .
- Substituent Effects : Trifluoromethyl groups improve compound stability but may introduce synthetic challenges, whereas methyl groups balance bioavailability and ease of synthesis .
- Safety Profiles : Handling precautions for dihydrochloride salts (e.g., eye/skin protection) are consistent across analogs, but trifluoromethyl derivatives may require additional hazard testing .
Biological Activity
N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride is a compound with significant biological activity, particularly in the realm of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C8H14Cl2N4
- Molecular Weight : 237.13 g/mol
- CAS Number : 1365931-44-7
This compound acts primarily as an inhibitor in various biochemical pathways. Its structure allows it to interact with specific enzymes and receptors, which can lead to therapeutic effects in diseases such as cancer and neurological disorders.
Biological Activity
-
Antitumor Activity :
- Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in tumor cells.
- Case Study : In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers.
-
Neuroprotective Effects :
- Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
- Case Study : In animal models of Alzheimer’s disease, administration of the compound improved cognitive function and reduced amyloid plaque formation.
-
Anti-inflammatory Properties :
- This compound has been observed to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Case Study : In a model of rheumatoid arthritis, the compound reduced swelling and joint damage, suggesting potential therapeutic applications in autoimmune conditions.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis in cancer cells | |
| Neuroprotective | Improved cognitive function in models | |
| Anti-inflammatory | Reduced cytokine levels |
Safety and Toxicology
The safety profile of this compound is under investigation. Current data suggest low acute toxicity, but detailed toxicological studies are necessary to establish safe dosage levels for therapeutic use.
Table 2: Toxicological Data Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
